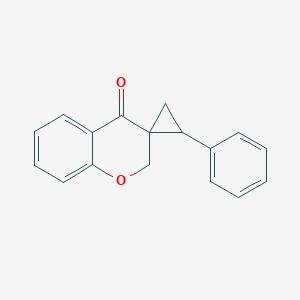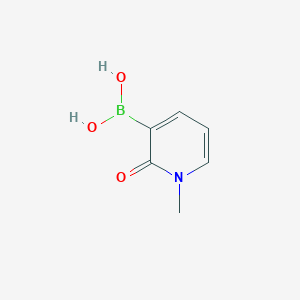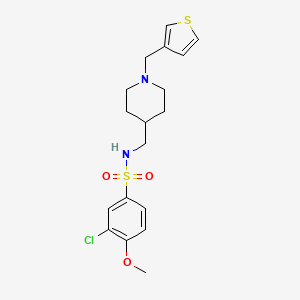![molecular formula C17H17ClN2O B2404951 1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole CAS No. 637745-28-9](/img/structure/B2404951.png)
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a series of novel thioether derivatives containing 1,2,4-triazole moiety were synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation .
Molecular Structure Analysis
The molecular weight of “1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole” is 300.79. The InChI code for a similar compound, 2-(4-chlorophenoxy)ethylamine, is 1S/C9H12ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .
Applications De Recherche Scientifique
Synthesis and Biological Activities
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole and its derivatives have been synthesized and investigated for their biological activities, including antimicrobial and antifungal properties. For instance, compounds with structures related to this compound have demonstrated efficacy against pathogens such as Xanthomonas oryzae pv. oryzae, showing significant antibacterial activities (Song et al., 2017). These findings indicate potential applications in developing new antimicrobial agents for agricultural use.
Antioxidant and Anticancer Potential
Derivatives of this compound have also been explored for their antioxidant and anticancer activities. Research has identified compounds within this chemical family exhibiting significant in vitro antioxidant activity, suggesting potential for therapeutic applications (Spasov et al., 2022). Furthermore, certain derivatives have shown higher anticancer activity than doxorubicin, a reference drug, indicating promising directions for anticancer drug development (Hafez et al., 2016).
Agricultural Applications
In agriculture, the synthesis and application of polymeric and solid lipid nanoparticles containing this compound derivatives such as carbendazim and tebuconazole have been investigated. These nanoparticles have been shown to enhance the delivery and efficacy of fungicides, offering a novel approach to plant disease management with reduced environmental impact (Campos et al., 2015).
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-9-16-17(10-13(12)2)20(11-19-16)7-8-21-15-5-3-14(18)4-6-15/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGEZOWBOUJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B2404869.png)
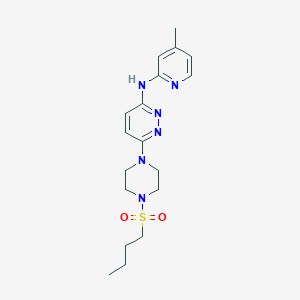
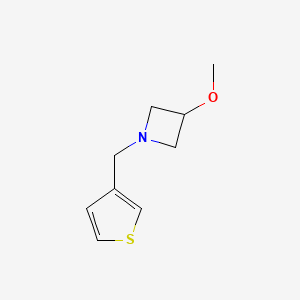
![2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2404874.png)


![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)
